![molecular formula C7H11BrO B13348454 (4-Bromobicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B13348454.png)
(4-Bromobicyclo[2.1.1]hexan-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromobicyclo[211]hexan-1-yl)methanol is a compound with a unique bicyclic structure It is characterized by the presence of a bromine atom and a hydroxymethyl group attached to a bicyclo[211]hexane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromobicyclo[2.1.1]hexan-1-yl)methanol typically involves the use of photochemistry. One common method is the [2 + 2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction requires special equipment and glassware, making it technically challenging and difficult to scale up . Another approach involves the use of photoredox catalysis with blue LED irradiation, which provides good yields for a broad range of derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the technical challenges associated with its synthesis. advancements in photoredox catalysis and other synthetic methodologies may pave the way for more efficient industrial-scale production in the future.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromobicyclo[2.1.1]hexan-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of bicyclo[2.1.1]hexan-1-ylmethanol.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide or ammonia for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield (4-Bromobicyclo[2.1.1]hexan-1-yl)carboxylic acid, while substitution of the bromine atom with a hydroxyl group can yield (4-Hydroxybicyclo[2.1.1]hexan-1-yl)methanol.
Aplicaciones Científicas De Investigación
(4-Bromobicyclo[2.1.1]hexan-1-yl)methanol has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of sp3-rich and strained bicyclic scaffolds.
Medicinal Chemistry: Its unique structure makes it a valuable scaffold for the design of bioactive compounds, potentially improving solubility, activity, and conformational restriction.
Material Science: The compound’s rigid bicyclic structure can be utilized in the development of new materials with specific mechanical and chemical properties.
Mecanismo De Acción
The mechanism by which (4-Bromobicyclo[2.1.1]hexan-1-yl)methanol exerts its effects is not well-documented. its molecular targets and pathways are likely influenced by its unique bicyclic structure and the presence of the bromine atom and hydroxymethyl group. These features may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.1.1]hexane: Lacks the bromine atom and hydroxymethyl group, making it less reactive in certain chemical reactions.
Bicyclo[1.1.1]pentane: Another strained bicyclic scaffold, but with a different ring structure and chemical properties.
Bicyclo[3.1.0]hexane: Possesses an all-carbon quaternary center and is synthesized via (3 + 2) annulation of cyclopropenes with aminocyclopropanes.
Uniqueness
(4-Bromobicyclo[2.1.1]hexan-1-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its combination of a bromine atom and a hydroxymethyl group on a bicyclic scaffold makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H11BrO |
|---|---|
Peso molecular |
191.07 g/mol |
Nombre IUPAC |
(4-bromo-1-bicyclo[2.1.1]hexanyl)methanol |
InChI |
InChI=1S/C7H11BrO/c8-7-2-1-6(3-7,4-7)5-9/h9H,1-5H2 |
Clave InChI |
KIKODQNGMLRQDQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC1(C2)CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


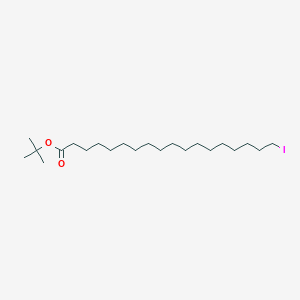

![N-(1-cyanocyclohexyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B13348387.png)
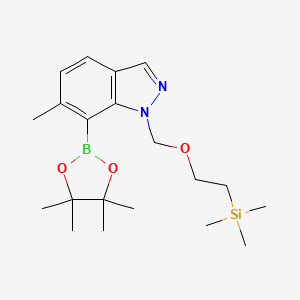
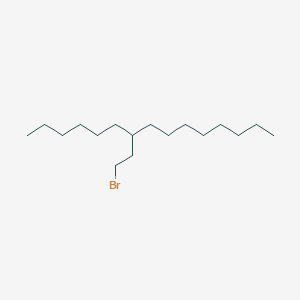

![(1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene](/img/structure/B13348413.png)
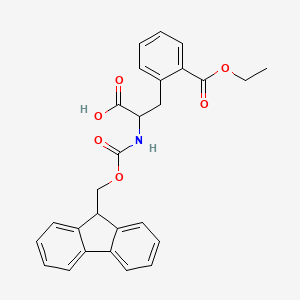
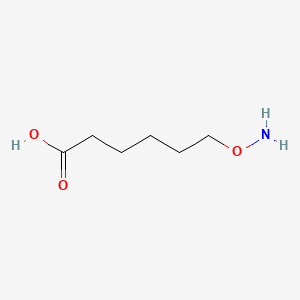
![(7-(4-Phenylquinazolin-2-yl)-7H-benzo[c]carbazol-10-yl)boronic acid](/img/structure/B13348430.png)
![2,3,7,8,12,13-hexabutoxy-5,10,21-trithiaheptacyclo[12.6.1.04,19.06,18.09,17.011,16.015,20]henicosa-1,3,6,8,11,13,15(20),16,18-nonaene](/img/structure/B13348432.png)
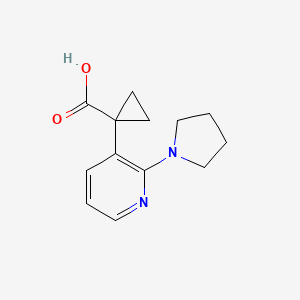
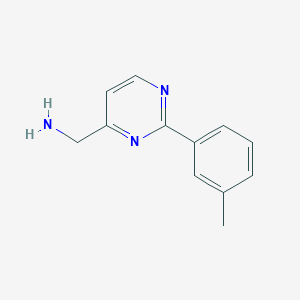
![1-Isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B13348448.png)
